molecular formula C17H26O2 B8722135 4-[(Undec-10-en-1-yl)oxy]phenol CAS No. 117721-44-5

4-[(Undec-10-en-1-yl)oxy]phenol

Cat. No.: B8722135
CAS No.: 117721-44-5
M. Wt: 262.4 g/mol
InChI Key: PYOLOAGQFRDAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Undec-10-en-1-yl)oxy]phenol is a phenolic derivative featuring a long alkenyl chain (undec-10-en-1-yl) attached via an ether linkage to the para position of phenol. Its molecular formula is C₁₇H₂₄O₂, with the undecenyl chain contributing hydrophobicity and the phenol group enabling hydrogen bonding and acidity. This compound is structurally tailored for applications in polymer science, particularly in olefin metathesis reactions, where the terminal alkene (C10–C11) serves as a reactive site for crosslinking or functionalization .

Properties

CAS No.

117721-44-5

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

4-undec-10-enoxyphenol

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h2,11-14,18H,1,3-10,15H2

InChI Key

PYOLOAGQFRDAPH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Undecenyl Chains

Compound Functional Groups Molecular Formula Key Applications Synthesis Method Reference
4-[(Undec-10-en-1-yl)oxy]phenol Phenol, ether, terminal alkene C₁₇H₂₄O₂ Polymer synthesis Williamson ether synthesis (inferred)
(Z)-11-((tBDMS)oxy)undec-10-en-1-yl pivalate Silyl ether, ester, alkene C₂₂H₄₂O₃Si Organic intermediates Silylation, esterification
4-(Undec-10-en-1-yl)pentadec-14-enoic acid (131) Carboxylic acid, alkenes C₂₆H₄₆O₂ Macromolecular precursors Grignard reaction, acidification

Key Observations :

  • Functional Groups: The target compound’s phenol group (pKa ~10) is more acidic than the silyl ether in (Z)-1f′ (pKa >14) or the carboxylic acid in 131 (pKa ~4.5), influencing solubility and reactivity .
  • Synthetic Challenges : Low yields (e.g., 27% for 131) highlight difficulties in coupling long alkenyl chains, a challenge shared by the target compound’s synthesis .

Phenolic Derivatives

Compound Substituent Molecular Formula Key Properties Applications Reference
4-Phenylphenol Biphenyl C₁₂H₁₀O High crystallinity, moderate solubility Preservatives, dyes
Target Compound Undecenyl ether C₁₇H₂₄O₂ Hydrophobic, reactive alkene Polymer crosslinking

Key Differences :

  • Solubility: The undecenyl chain in the target compound reduces water solubility compared to 4-phenylphenol, making it more suitable for non-polar matrices.
  • Toxicity: 4-Phenylphenol exhibits acute toxicity (oral LD₅₀: 500 mg/kg), while the target compound’s larger size may reduce volatility but increase environmental persistence .

Physicochemical Properties

  • NMR Signatures: The terminal alkene in the target compound would show δ 5.0–5.5 ppm (¹H NMR, similar to (Z)-1f′ ), while the phenol -OH proton resonates near δ 5.5–6.5 ppm.
  • Thermal Stability: The undecenyl chain may lower melting points compared to 4-phenylphenol (mp: 164°C) due to reduced crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.